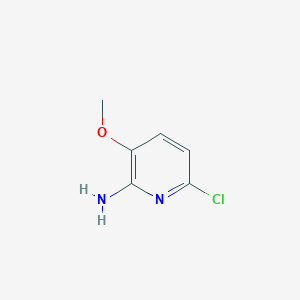
6-Chloro-3-methoxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-methoxypyridin-2-amine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been studied for its potential therapeutic applications in various fields of medicine. In
Applications De Recherche Scientifique
6-Chloro-3-methoxypyridin-2-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-methoxypyridin-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and modulating various signaling pathways in the body. This leads to a reduction in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-Chloro-3-methoxypyridin-2-amine has a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Chloro-3-methoxypyridin-2-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 6-Chloro-3-methoxypyridin-2-amine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in the development of new anticancer drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 6-Chloro-3-methoxypyridin-2-amine involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with methoxyamine hydrochloride in the presence of a reducing agent. This method has been optimized to achieve high yields and purity of the final product.
Propriétés
Numéro CAS |
175965-93-2 |
|---|---|
Formule moléculaire |
C6H7ClN2O |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
6-chloro-3-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) |
Clé InChI |
UKLWRDIWGIRYAA-UHFFFAOYSA-N |
SMILES |
COC1=C(N=C(C=C1)Cl)N |
SMILES canonique |
COC1=C(N=C(C=C1)Cl)N |
Synonymes |
2-Pyridinamine, 6-chloro-3-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




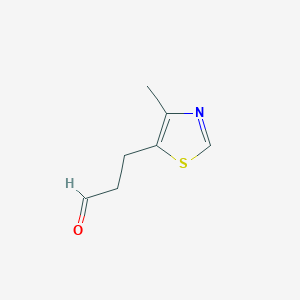


![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
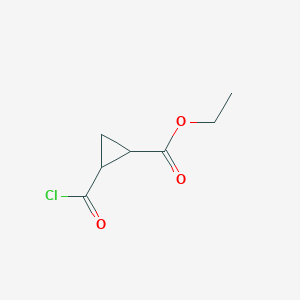
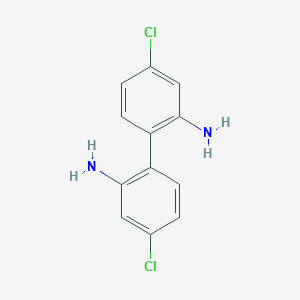
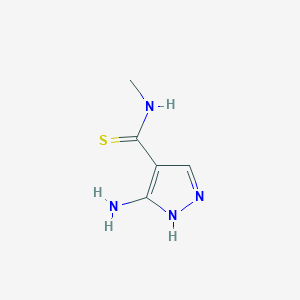
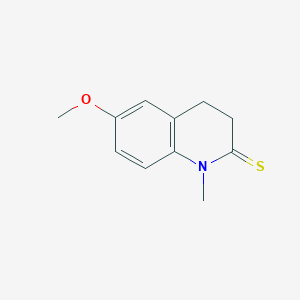



![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)
